molecular formula C6H10O2 B136907 (Z)-4-methoxy-3-methylbut-3-en-2-one CAS No. 150151-24-9

(Z)-4-methoxy-3-methylbut-3-en-2-one

Cat. No.: B136907
CAS No.: 150151-24-9
M. Wt: 114.14 g/mol
InChI Key: UVEUXDFHYFKUDZ-PLNGDYQASA-N
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Description

(Z)-4-Methoxy-3-methylbut-3-en-2-one is an α,β-unsaturated ketone characterized by a methoxy group at position 4, a methyl group at position 3, and a conjugated double bond (C3–C4) in the Z-configuration. Its molecular formula is C₆H₁₀O₂ (molecular weight: 114.14 g/mol), and it is identified by CAS number 4652-27-1 . The compound exhibits a boiling point of 66–69°C at 12 mmHg and is commonly used in organic synthesis and materials research due to its reactive enone system and stereochemical properties .

Properties

CAS No.

150151-24-9

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(Z)-4-methoxy-3-methylbut-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3/b5-4-

InChI Key

UVEUXDFHYFKUDZ-PLNGDYQASA-N

SMILES

CC(=COC)C(=O)C

Isomeric SMILES

C/C(=C/OC)/C(=O)C

Canonical SMILES

CC(=COC)C(=O)C

Synonyms

3-Buten-2-one, 4-methoxy-3-methyl-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Z)-4-methoxy-3-methylbut-3-en-2-one are compared below with analogous compounds, emphasizing substituent effects, stereochemistry, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound 4652-27-1 C₆H₁₀O₂ 114.14 Z-configuration; methoxy and methyl substituents; α,β-unsaturated ketone Organic synthesis, polymer research
(3Z)-3-Methyl-4-phenylbut-3-en-2-one 1901-26-4 C₁₁H₁₀O 158.20 Phenyl substituent at C4; Z-configuration; similar enone system Flavor/fragrance industry
(Z)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene N/A C₂₀H₂₄O₂ 296.40 Bis-aromatic methoxyphenyl groups; Z-configuration; higher molecular weight Material science (e.g., liquid crystals)
(E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene N/A C₂₀H₂₄O₂ 296.40 E-configuration; distinct stereochemical stability vs. Z-isomer Comparative stability studies

Key Findings:

Substituent Effects: The methoxy group in this compound enhances polarity and nucleophilic reactivity compared to the phenyl-substituted analogue (CAS 1901-26-4), which exhibits greater hydrophobicity and aromatic stability .

Stereochemical Influence :

  • The Z-isomer of 1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene shows distinct mass spectral fragmentation patterns (e.g., dominant [M-C₁₂H₁₅O]⁺ ion at m/z 121) compared to the E-isomer , which produces a weaker [M-C₁₀H₁₂O]⁺ fragment (m/z 148). This highlights stereochemistry’s role in stability and fragmentation pathways .

Thermal Properties :

  • This compound’s lower boiling point (66–69°C at 12 mmHg) compared to bulkier analogues (e.g., phenyl-substituted derivatives) underscores the impact of molecular weight and substituent bulk on volatility .

Applications: The target compound’s enone system is pivotal in Michael addition reactions, whereas phenyl-substituted analogues are more suited for fragrance formulations due to their aromatic profiles .

Notes

  • Stereochemical Specificity : The Z-configuration in α,β-unsaturated ketones often confers greater reactivity in cycloaddition reactions compared to E-isomers .
  • Evidence Limitations : Direct data on the target compound’s synthetic applications are sparse in the provided evidence; inferences are drawn from structurally related molecules.

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